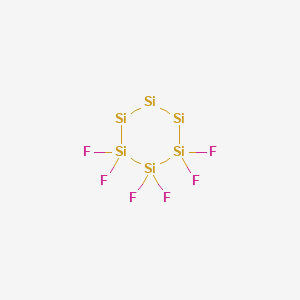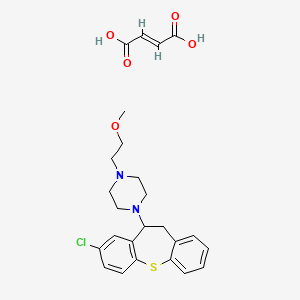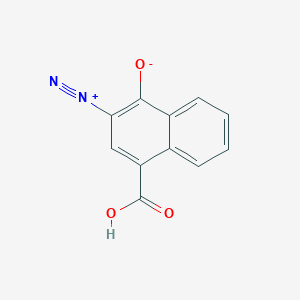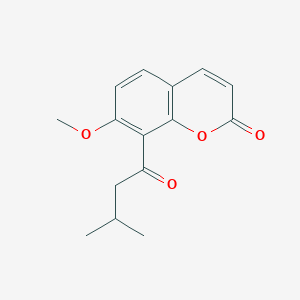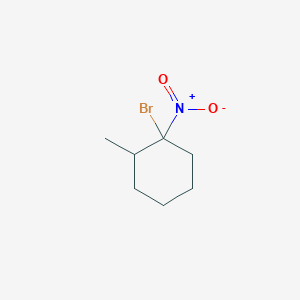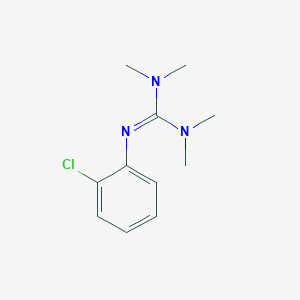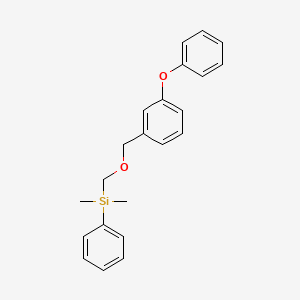
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- is a complex organosilicon compound Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, flexibility, and resistance to oxidation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- typically involves the reaction of phenylsilane derivatives with appropriate phenoxyphenylmethoxy compounds under controlled conditions. The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired silane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl-.
Análisis De Reacciones Químicas
Types of Reactions
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The phenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silane compounds.
Aplicaciones Científicas De Investigación
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biocompatible materials for medical applications.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique properties.
Mecanismo De Acción
The mechanism of action of Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- involves its interaction with various molecular targets. The phenoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the silane moiety can undergo hydrolysis to form silanol derivatives. These interactions and transformations enable the compound to exert its effects in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethoxy(methyl)phenylsilane
- Dimethylphenylsilane
- Phenyltrimethoxysilane
Uniqueness
Silane, dimethyl(((3-phenoxyphenyl)methoxy)methyl)phenyl- is unique due to the presence of both phenoxy and methoxy groups, which provide additional functionalization options compared to simpler silane compounds. This makes it particularly valuable in applications requiring specific chemical reactivity and properties.
Propiedades
Número CAS |
106773-51-7 |
|---|---|
Fórmula molecular |
C22H24O2Si |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
dimethyl-[(3-phenoxyphenyl)methoxymethyl]-phenylsilane |
InChI |
InChI=1S/C22H24O2Si/c1-25(2,22-14-7-4-8-15-22)18-23-17-19-10-9-13-21(16-19)24-20-11-5-3-6-12-20/h3-16H,17-18H2,1-2H3 |
Clave InChI |
SPGAZBKFGVPFAK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


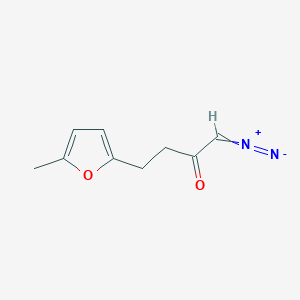
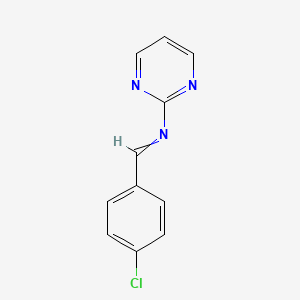
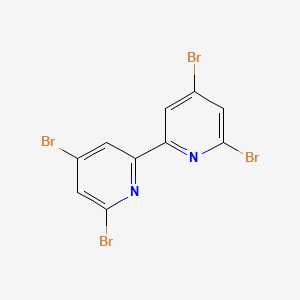
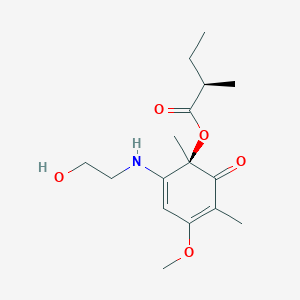
![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
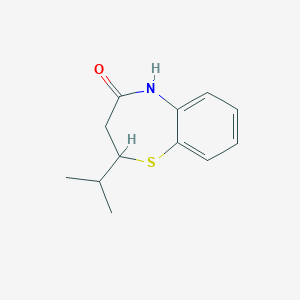
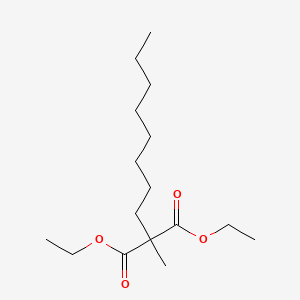
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)
